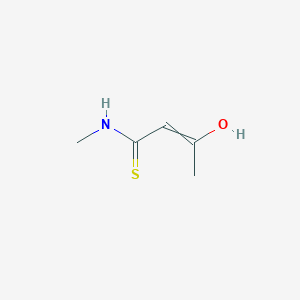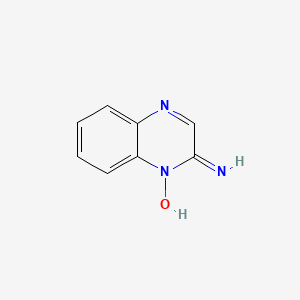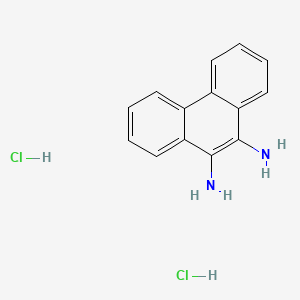![molecular formula C12H10ClN5O2 B13781541 4-chloro-N-[3-(hydrazinecarbonyl)pyrazin-2-yl]benzamide CAS No. 91961-77-2](/img/no-structure.png)
4-chloro-N-[3-(hydrazinecarbonyl)pyrazin-2-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-[3-(hydrazinecarbonyl)pyrazin-2-yl]benzamide is a synthetic organic compound that has garnered interest in scientific research due to its potential applications in medicinal chemistry. This compound is characterized by the presence of a chloro-substituted benzamide group and a pyrazine ring, which are linked through a hydrazinecarbonyl moiety.
Méthodes De Préparation
The synthesis of 4-chloro-N-[3-(hydrazinecarbonyl)pyrazin-2-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazine ring: The pyrazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the hydrazinecarbonyl group: This step involves the reaction of the pyrazine derivative with hydrazine to introduce the hydrazinecarbonyl moiety.
Coupling with 4-chlorobenzoyl chloride: The final step involves the coupling of the intermediate with 4-chlorobenzoyl chloride to form the desired compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Analyse Des Réactions Chimiques
4-chloro-N-[3-(hydrazinecarbonyl)pyrazin-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups, potentially leading to different pharmacological properties.
Substitution: The chloro group in the benzamide moiety can be substituted with other nucleophiles, leading to a variety of derivatives with different chemical and biological properties.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is of interest in medicinal chemistry for the development of new therapeutic agents, particularly in the treatment of infectious diseases and cancer.
Industry: It may find applications in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-chloro-N-[3-(hydrazinecarbonyl)pyrazin-2-yl]benzamide involves its interaction with specific molecular targets. The compound may inhibit the activity of certain enzymes or proteins, leading to its observed biological effects. The exact molecular pathways involved can vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
4-chloro-N-[3-(hydrazinecarbonyl)pyrazin-2-yl]benzamide can be compared with other similar compounds, such as:
4-chloro-N-(1-methylcyclohexyl)aniline: This compound also contains a chloro-substituted benzamide group but differs in the nature of the substituent on the nitrogen atom.
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: These compounds have been studied for their anti-tubercular activity and share structural similarities with this compound
Propriétés
| 91961-77-2 | |
Formule moléculaire |
C12H10ClN5O2 |
Poids moléculaire |
291.69 g/mol |
Nom IUPAC |
4-chloro-N-[3-(hydrazinecarbonyl)pyrazin-2-yl]benzamide |
InChI |
InChI=1S/C12H10ClN5O2/c13-8-3-1-7(2-4-8)11(19)17-10-9(12(20)18-14)15-5-6-16-10/h1-6H,14H2,(H,18,20)(H,16,17,19) |
Clé InChI |
XDTRWBUVRZXEOW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)NC2=NC=CN=C2C(=O)NN)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





